Efavirenz-13C6 is a stable isotope-labeled derivative of Efavirenz, an antiretroviral medication primarily used to treat HIV infection. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis of the compound in biological systems, making it a valuable tool in pharmacokinetic and metabolic studies. The compound's structure is characterized by specific functional groups that contribute to its efficacy as a non-nucleoside reverse transcriptase inhibitor.
Efavirenz-13C6 is synthesized from commercially available starting materials through various chemical processes. Its production is often undertaken in specialized laboratories focusing on pharmaceutical research and development.
Efavirenz-13C6 falls under the category of pharmaceutical compounds, specifically classified as a non-nucleoside reverse transcriptase inhibitor. It is used in the treatment of Human Immunodeficiency Virus (HIV) infections and is notable for its role in combination antiretroviral therapy.
The synthesis of Efavirenz-13C6 involves several key steps:
The industrial production process mirrors laboratory methods but on a larger scale, emphasizing:
The molecular structure of Efavirenz-13C6 includes several distinct features:
C1CC1C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
.The molecular formula for Efavirenz-13C6 is C15H12ClF3N2O2, with specific attention to the isotopic labeling affecting its mass spectrometry profiles.
Efavirenz-13C6 can undergo various chemical reactions:
Common reagents for these reactions include:
Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor by binding to the reverse transcriptase enzyme, which is crucial for HIV replication. This binding inhibits the enzyme's activity, preventing the conversion of viral RNA into DNA, thereby halting viral replication.
The mechanism involves:
Pharmacokinetic studies have shown that Efavirenz demonstrates significant stereoselectivity in metabolism, influenced by polymorphic variants of cytochrome P450 enzymes .
Efavirenz-13C6 typically appears as a solid at room temperature with specific melting and boiling points that vary slightly due to isotopic labeling.
Key chemical properties include:
Relevant data from studies indicate that physical properties do not significantly differ from those of non-labeled Efavirenz .
Efavirenz-13C6 has several applications in scientific research:
These applications underscore its importance in both preclinical and clinical research settings aimed at optimizing antiretroviral therapies .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2